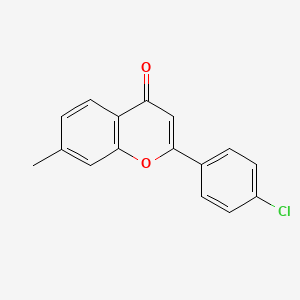![molecular formula C13H24N4 B2761446 {[1-ethyl-2-(1-methyl-1H-pyrazol-4-yl)piperidin-3-yl]methyl}(methyl)amine CAS No. 1489791-58-3](/img/structure/B2761446.png)
{[1-ethyl-2-(1-methyl-1H-pyrazol-4-yl)piperidin-3-yl]methyl}(methyl)amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{[1-ethyl-2-(1-methyl-1H-pyrazol-4-yl)piperidin-3-yl]methyl}(methyl)amine is a synthetic organic compound that features a piperidine ring substituted with a pyrazole moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of {[1-ethyl-2-(1-methyl-1H-pyrazol-4-yl)piperidin-3-yl]methyl}(methyl)amine typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a Mannich reaction involving an aldehyde, a secondary amine, and formaldehyde.
Introduction of the Pyrazole Moiety: The pyrazole ring is introduced via a cyclization reaction involving hydrazine and a 1,3-diketone.
Coupling of the Piperidine and Pyrazole Rings: The piperidine and pyrazole rings are coupled through a nucleophilic substitution reaction, often using a halogenated intermediate.
Final Alkylation: The final step involves the alkylation of the amine group with an appropriate alkyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the pyrazole ring, potentially leading to the formation of dihydropyrazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: N-oxides of the piperidine ring.
Reduction: Dihydropyrazole derivatives.
Substitution: Various substituted amines depending on the nucleophile used.
科学的研究の応用
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions due to its ability to coordinate with metal centers.
Material Science: It can be incorporated into polymers to modify their physical properties.
Biology and Medicine
Drug Development: The compound serves as a scaffold for the development of pharmaceuticals, particularly those targeting neurological disorders.
Biological Probes: It can be used as a probe to study receptor-ligand interactions in biological systems.
Industry
Agriculture: Potential use as a pesticide or herbicide due to its bioactive properties.
Pharmaceuticals: Used in the synthesis of active pharmaceutical ingredients (APIs).
作用機序
The mechanism by which {[1-ethyl-2-(1-methyl-1H-pyrazol-4-yl)piperidin-3-yl]methyl}(methyl)amine exerts its effects involves binding to specific molecular targets, such as neurotransmitter receptors or enzymes. The pyrazole moiety is known to interact with various biological targets, modulating their activity and leading to therapeutic effects.
類似化合物との比較
Similar Compounds
1-ethyl-2-(1-methyl-1H-pyrazol-4-yl)piperidine: Lacks the methylamine group, which may affect its binding affinity and specificity.
1-methyl-1H-pyrazol-4-yl)piperidine: Lacks the ethyl group, potentially altering its pharmacokinetic properties.
1-ethyl-2-(1H-pyrazol-4-yl)piperidine: Lacks the methyl group on the pyrazole ring, which may influence its biological activity.
Uniqueness
The presence of both the ethyl and methyl groups, along with the pyrazole and piperidine rings, makes {[1-ethyl-2-(1-methyl-1H-pyrazol-4-yl)piperidin-3-yl]methyl}(methyl)amine unique in its class
特性
IUPAC Name |
1-[1-ethyl-2-(1-methylpyrazol-4-yl)piperidin-3-yl]-N-methylmethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N4/c1-4-17-7-5-6-11(8-14-2)13(17)12-9-15-16(3)10-12/h9-11,13-14H,4-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFUPEVKUTOENMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCC(C1C2=CN(N=C2)C)CNC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)butyramide](/img/structure/B2761364.png)


![1-[(4-bromophenyl)sulfonyl]-N-(4-fluorophenyl)-2-pyrrolidinecarboxamide](/img/structure/B2761371.png)

![ethyl 2-{2-[(E)-2-(2,4-dichlorophenyl)ethenyl]-1H-1,3-benzodiazol-1-yl}acetate](/img/structure/B2761374.png)

![N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2761379.png)

![8-(Benzo[d][1,3]dioxole-5-carbonyl)-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2761381.png)

![{6-Chloro-4-[4-(pyridin-2-yl)piperazin-1-yl]quinolin-3-yl}(morpholin-4-yl)methanone](/img/structure/B2761385.png)
![N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2761386.png)
